

Spectroscopic data analysis of chloroethane (NMR, IR, Mass Spec)

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Spectroscopic Analysis of Chloroethane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for **chloroethane** (CH₃CH₂Cl), a key organohalogen compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data, detailed experimental protocols, and visual representations of spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **chloroethane**, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy of Chloroethane

The proton NMR spectrum of **chloroethane** displays two distinct signals, corresponding to the two non-equivalent sets of protons in the molecule.[1] The integration of these signals reveals a 3:2 ratio, consistent with the number of protons on the methyl (CH₃) and methylene (CH₂) groups, respectively.[1]

Table 1: ¹H NMR Spectroscopic Data for **Chloroethane**

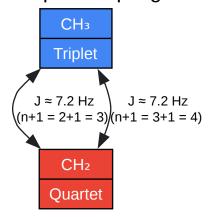


Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~3.57	Quartet	~7.2	2H	-CH ₂ -Cl
~1.48	Triplet	~7.2	3H	-CH₃

Data sourced from publicly available spectral databases and literature.[2]

Interpretation: The methylene (-CH₂-) protons are deshielded by the electronegative chlorine atom, causing them to appear at a higher chemical shift (downfield) compared to the methyl (-CH₃) protons.[1] The splitting pattern follows the n+1 rule: the -CH₂- signal is split into a quartet by the three neighboring -CH₃ protons (3+1=4), and the -CH₃ signal is split into a triplet by the two adjacent -CH₂- protons (2+1=3).

¹H NMR Spin-Spin Coupling in Chloroethane



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Caption: Spin-spin coupling in **Chloroethane**'s ¹H NMR spectrum.

¹³C NMR Spectroscopy of Chloroethane

The proton-decoupled ¹³C NMR spectrum of **chloroethane** shows two distinct singlets, confirming the presence of two unique carbon environments.[3]

Table 2: 13C NMR Spectroscopic Data for Chloroethane



Chemical Shift (δ) ppm	Assignment
~39.9	-CH ₂ -Cl
~18.7	-СНз

Data sourced from publicly available spectral databases.

Interpretation: Similar to the ¹H NMR spectrum, the carbon atom bonded to the chlorine (-CH₂-Cl) is more deshielded and thus appears at a higher chemical shift compared to the methyl carbon (-CH₃).[3]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring NMR spectra of a liquid sample like **chloroethane**.

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of chloroethane for ¹H NMR or 20-50 mg for ¹³C
 NMR.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4][5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]
 - Transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.[4]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[4]



- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or
 ¹³C) to maximize signal sensitivity.[4]

Acquisition:

- For ¹H NMR, a standard one-dimensional pulse sequence is used. Typically, 8-16 scans are sufficient.
- For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.[7]

· Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is then phase-corrected and baseline-corrected.
- The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of **chloroethane** provides characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for **Chloroethane**



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2900 - 3000	Strong	C-H stretching
~1450	Medium	C-H bending (scissoring/bending)
~1380	Medium	C-H bending (methyl symmetric bend)
~675 - 780	Strong	C-Cl stretching

Data is a representation from typical spectra. The fingerprint region (~400 to 1500 cm⁻¹) contains a unique set of complex vibrations for **chloroethane**.[8]

Interpretation: The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes. The prominent, strong band in the lower wavenumber region (around 675-780 cm⁻¹) is indicative of the C-Cl stretching vibration, a key feature for identifying **chloroethane**.[8]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a volatile liquid like **chloroethane**, the spectrum is often obtained as a "neat" sample (pure liquid).[9][10]

- Sample Preparation:
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.
 [10] Handle them by the edges to avoid moisture from fingers.
 - Using a pipette, place one to two drops of liquid chloroethane onto the center of one salt plate.[9]
 - Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.[9]
- Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.



- Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.
- Run the sample scan to obtain the IR spectrum of **chloroethane**.
- Post-Analysis:
 - Clean the salt plates thoroughly with a dry solvent (e.g., acetone or isopropanol) and return them to a desiccator for storage.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of **chloroethane** shows two molecular ion peaks at m/z 64 and 66.[12] This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1.[12] Consequently, the peak at m/z 66 has about one-third the intensity of the peak at m/z 64.[12]

Table 4: Mass Spectrometry Data for Chloroethane

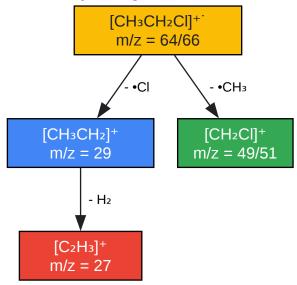
m/z	Relative Abundance	Assignment
66	~33%	[CH ₃ CH ₂ ³⁷ Cl] ⁺ (Molecular ion, M+2)
64	100% (Base Peak)	[CH ₃ CH ₂ 35Cl] ⁺ (Molecular ion, M ⁺)
49	Moderate	[CH ₂ 35Cl] ⁺
29	Strong	[CH3CH2]+
27	Strong	[C ₂ H ₃] ⁺

Relative abundances can vary depending on the instrument and ionization energy.[13]



Interpretation: The molecular ion undergoes fragmentation. A common fragmentation pathway is the loss of a chlorine radical, leading to the formation of the ethyl cation ([CH₃CH₂]⁺) at m/z 29.[12] Further fragmentation can lead to the loss of hydrogen atoms or other neutral molecules.

Mass Spectrometry Fragmentation of Chloroethane



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Caption: Key fragmentation pathways for **chloroethane** in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Volatile Liquid)

The following describes a general procedure for analyzing a volatile liquid like **chloroethane** using electron ionization (EI) mass spectrometry.

- Sample Introduction:
 - A small amount of the liquid **chloroethane** is injected into the instrument's inlet system.
 - Due to its volatility, the sample readily vaporizes in the low-pressure environment of the mass spectrometer.[14]
- Ionization:



- The gaseous sample molecules pass into the ionization chamber.
- In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[14]
- This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]+*).[12]

Mass Analysis:

- The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]

Detection:

- The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

Integrated Spectroscopic Workflow

The elucidation of a molecule's structure, such as **chloroethane**, relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.



Spectroscopic Techniques Mass Spec IR Spec NMR (¹H, ¹³C) Derived Information Molecular Weight & Carbon-Hydrogen Framework & Connectivity Structure Elucidation (Chloroethane)

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Caption: Workflow showing how different spectroscopic data confirm structure.

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